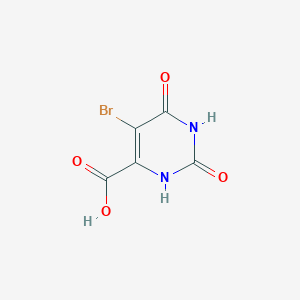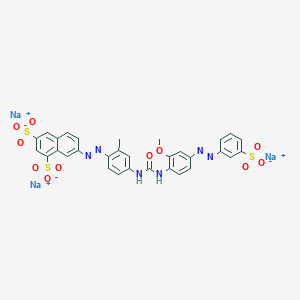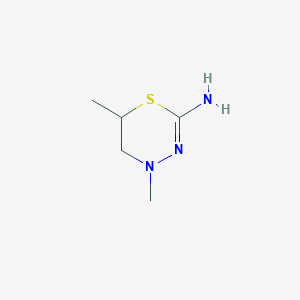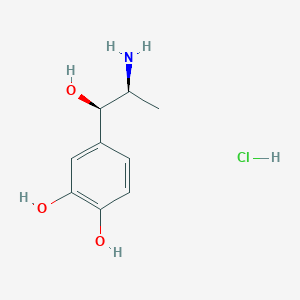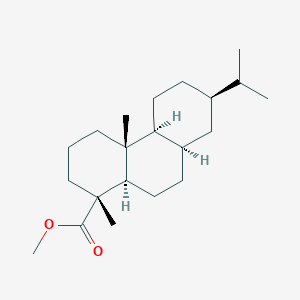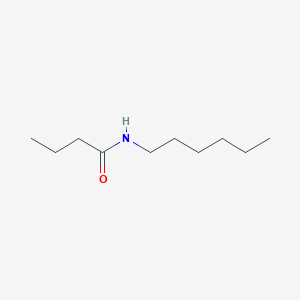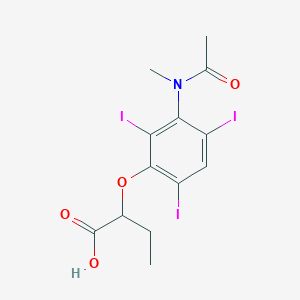
2,2/'-Diphenylazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Diphenylazobenzene is a well-known organic compound that belongs to the class of azobenzene derivatives. It is widely used in scientific research due to its unique properties and versatility. This compound is synthesized through various methods and has numerous applications in different fields of science.
Applications De Recherche Scientifique
2,2'-Diphenylazobenzene has numerous applications in scientific research, including photochemistry, photophysics, and material science. It is widely used as a photoswitchable molecule due to its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it a valuable tool for studying molecular motion and dynamics in biological systems. Additionally, 2,2'-Diphenylazobenzene is used in the development of new materials, such as liquid crystals and polymers, due to its unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2,2'-Diphenylazobenzene involves the trans-cis isomerization of the molecule upon exposure to light. This process is reversible, and the molecule can return to its original state upon exposure to a different wavelength of light. The isomerization of the molecule causes changes in its physical and chemical properties, which can be used to control biological processes and create new materials with unique properties.
Effets Biochimiques Et Physiologiques
2,2'-Diphenylazobenzene has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on living organisms. However, it can be used to control biological processes through the use of light. For example, it has been used to control the activity of enzymes and ion channels in cells by attaching it to specific proteins and exposing them to light.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2'-Diphenylazobenzene is its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it a valuable tool for studying molecular motion and dynamics in biological systems. Additionally, it can be used to control biological processes and create new materials with unique properties. However, one limitation is that it requires exposure to specific wavelengths of light for isomerization to occur, which can limit its use in certain experiments.
Orientations Futures
There are numerous future directions for the use of 2,2'-Diphenylazobenzene in scientific research. One potential application is in the development of new materials with unique optical and electronic properties. Additionally, it can be used to control biological processes in living organisms, which could have implications for the development of new therapies for diseases. Further research is needed to fully understand the potential of this compound and its applications in different fields of science.
Conclusion:
In conclusion, 2,2'-Diphenylazobenzene is a valuable tool for scientific research due to its unique properties and versatility. It is synthesized through various methods and has numerous applications in different fields of science. Its mechanism of action involves reversible trans-cis isomerization upon exposure to light, which can be used to control biological processes and create new materials with unique properties. While it has some limitations, there are numerous future directions for the use of this compound in scientific research.
Méthodes De Synthèse
2,2'-Diphenylazobenzene is synthesized through a diazotization reaction between aniline and nitrous acid, followed by coupling with benzene. This reaction produces an orange crystalline solid that is soluble in organic solvents. Alternative methods for synthesis include the reduction of 2,2'-dinitrodiphenylamine and the reaction of 2,2'-diaminodiphenylmethane with benzaldehyde.
Propriétés
Numéro CAS |
13710-27-5 |
|---|---|
Nom du produit |
2,2/'-Diphenylazobenzene |
Formule moléculaire |
C24H18N2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
bis(2-phenylphenyl)diazene |
InChI |
InChI=1S/C24H18N2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
Clé InChI |
DHOKCZIVZPGGLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |
Synonymes |
2,2'-Diphenylazobenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
